molecular formula C4H6F3NO2 B1451910 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1153759-00-2

2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B1451910
CAS No.: 1153759-00-2
M. Wt: 157.09 g/mol
InChI Key: WOFYMUAFBNFMMT-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C4H6F3NO2 and its molecular weight is 157.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization :

    • 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide has been a subject of study in the context of synthesizing fluorinated derivatives and biologically active compounds. Such studies often explore its potential in creating new chemical structures with specific properties (Gagosz & Zard, 2006).
    • Research into the synthesis and characterization of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, provides insights into the methods and processes involved in the synthesis of complex organic compounds (Zhong-cheng & Shu, 2002).
  • Reactivity and Applications in Chemical Reactions :

    • Studies have investigated the reactivity of compounds similar to this compound in various chemical reactions. For instance, the research on N-(2-hydroxy phenyl) acetamide, a structurally related compound, has explored its anti-inflammatory properties in specific biological contexts, such as in adjuvant-induced arthritis in rats (Jawed et al., 2010).
  • Chemical Processes and Mechanisms :

    • The compound has been a focal point in studies examining specific chemical processes, like oxidative addition reactions and nucleophilic substitutions. Such studies shed light on the mechanistic aspects of reactions involving trifluoroacetamide derivatives (Shainyan et al., 2015).
  • Role in Pharmacological Research :

    • In pharmacological research, derivatives of this compound have been studied for their potential in drug development and as markers in diagnostic procedures. For instance, research on N-(2-Hydroxy-3,3,3-trifluoropropyl)-2-(2-nitro-1-imidazolyl) acetamide, a related compound, aims to develop it as a probe for tumor hypoxia (Aboagye et al., 1995).
  • Enzymatic Reactions and Metabolism Studies :

    • The compound and its derivatives have been used in studies exploring enzymatic reactions and metabolism, particularly in relation to carcinogenic compounds. This includes research into the metabolism of carcinogenic compounds by liver cell fractions, providing critical insights into the biological processing of similar compounds (Seal & Gutmann, 1959).

Properties

IUPAC Name

2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)2-8-3(10)1-9/h9H,1-2H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFYMUAFBNFMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.